3,5-Dichlorosulphanilic acid
Description
3,5-Dichlorosalicylic acid (CAS: 609-99-4) is a halogenated derivative of salicylic acid, characterized by two chlorine substituents at the 3- and 5-positions of the aromatic ring.
Properties
Molecular Formula |
C6H5Cl2NO3S |
|---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
4-amino-3,5-dichlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H,10,11,12) |
InChI Key |
FOUDIUBFAMPYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis to 2,6-Dichloroaniline
The compound undergoes hydrolysis in concentrated sulfuric acid to yield 2,6-dichloroaniline, a key intermediate in agrochemical synthesis:
Alternative methods using p-aminobenzenesulfonic acid derivatives report total yields of 70–76% under similar conditions .
Schiff Base Formation
The amino group participates in condensation reactions with carbonyl compounds to form bioactive Schiff bases. For example:
-
Reaction :
-
Conditions : Microwave-assisted synthesis in aqueous medium .
-
Applications : The sodium salt derivative exhibits potent antibacterial activity against Staphylococcus aureus (MIC: 0.0194 µmol/cm³) .
Sulfonation and Desulfonation
The sulfonic acid group undergoes reversible sulfonation/desulfonation under acidic or thermal conditions:
-
Sulfonation : Reacts with sulfur trioxide (SO₃) or chlorosulfonic acid to form polysulfonated derivatives .
-
Desulfonation : Heating in concentrated H₂SO₄ removes the -SO₃H group, yielding dichloroaniline intermediates .
Electrophilic Substitution
The electron-deficient aromatic ring facilitates electrophilic substitutions, though reactivity is moderated by chlorine’s deactivating effects:
-
Nitration : Limited by ring deactivation; requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures.
-
Halogenation : Further chlorination is sterically hindered but achievable under radical-initiated conditions.
Coordination Chemistry
The sulfonic acid and amino groups act as ligands in metal complexes:
-
Example : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions, characterized by UV-Vis and IR spectroscopy .
Mechanistic Insights
Comparison with Similar Compounds
3,5-Dinitrosalicylic Acid
Structural Differences: Replaces chlorine atoms with nitro (-NO₂) groups at positions 3 and 4.
- Reactivity: Nitro groups enhance electrophilic substitution reactivity. Nitration of phenolic compounds can generate explosive byproducts under heat .
- Toxicity : Causes skin irritation, contact dermatitis, and respiratory issues such as asthma-like symptoms via Reactive Airways Dysfunction Syndrome (RADS). Long-term ecological risks include aquatic toxicity and groundwater contamination due to nitrate byproducts .
- Applications : Primarily used in analytical chemistry (e.g., DNS assay for reducing sugars) and as a reagent in organic synthesis .
3,5-Dichlorophthalic Acid
Structural Differences : Contains a phthalic acid backbone (two -COOH groups) with chlorine substituents at positions 3 and 5.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences : Features a catechol (3,4-dihydroxy) group and an acrylic acid side chain.
- Reactivity: Antioxidant properties due to phenolic hydroxyl groups. Acts as a free radical scavenger .
- Applications : Used in food preservation, cosmetics, and pharmacological research (e.g., anti-inflammatory and anticancer studies) .
Comparative Analysis Table
Toxicity and Environmental Risks
- 3,5-Dichlorosalicylic Acid : Requires N95 masks, goggles, and gloves due to acute toxicity and irritancy .
- 3,5-Dinitrosalicylic Acid : Strict PPE (e.g., EN 374-certified gloves, PVC aprons) and engineering controls (local exhaust ventilation) are mandated to mitigate explosion risks and occupational asthma .
Regulatory and Handling Guidelines
- Occupational Exposure : For 3,5-dinitrosalicylic acid, OSHA emphasizes minimizing airborne concentrations to prevent sensory irritation and chronic respiratory effects .
- Ecological Compliance: Disposal of nitro derivatives must avoid surface water contact to prevent nitrate accumulation and carcinogenic N-nitrosamine formation .
Q & A
Q. What are the optimal synthetic routes for 3,5-Dichlorosulphanilic acid, and how do reaction conditions influence yield and purity?
To synthesize this compound, researchers should compare chlorination methods (e.g., electrophilic substitution vs. diazotization) and monitor reaction parameters such as temperature, solvent polarity, and catalyst type. For example, sulfonation of aniline derivatives followed by controlled chlorination is a common pathway. Characterization via HPLC or NMR can validate purity and structural integrity, with attention to byproduct formation (e.g., incomplete chlorination) . Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
Fourier-transform infrared (FTIR) spectroscopy can identify functional groups like sulfonic acid (–SO₃H) and hydroxyl (–OH) through peaks at 1030–1150 cm⁻¹ (S=O stretching) and 3200–3600 cm⁻¹ (O–H stretching). Nuclear magnetic resonance (NMR) should highlight aromatic proton environments (e.g., para-substituted chlorines at δ 7.2–7.5 ppm in ¹H NMR) and carbon-chlorine couplings in ¹³C NMR. Mass spectrometry (MS) can confirm molecular weight (C₆H₅Cl₂NO₃S) and fragmentation patterns .
Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for purification?
The compound’s solubility is highly pH-dependent due to its sulfonic acid group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous alkaline solutions but precipitates in acidic conditions. Recrystallization from ethanol-water mixtures is recommended for purification. Researchers should perform solubility tests at incremental pH levels and use gravimetric analysis to assess recovery efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies in bioactivity data (e.g., antimicrobial efficacy) may arise from variations in assay conditions, such as microbial strain selection, incubation time, or compound concentration. A systematic review should include:
- Replication of experiments under standardized protocols.
- Statistical meta-analysis of dose-response curves.
- Cross-validation using orthogonal assays (e.g., disc diffusion vs. microbroth dilution).
Controlled studies must account for solvent effects (e.g., DMSO cytotoxicity) and stability of the compound in culture media .
Q. What strategies can be employed to study the acid-base behavior of this compound in non-aqueous solvents?
Potentiometric titration in non-aqueous media (e.g., acetonitrile or methanol) using a glass electrode calibrated with standard buffers can determine pKa shifts. Researchers should compare results with computational models (e.g., DFT calculations) to assess solvation effects. UV-Vis spectroscopy at varying pH levels can also track deprotonation of the sulfonic acid group, with spectral shifts indicating ionization states .
Q. How does the compound’s stability under oxidative or photolytic conditions impact its applicability in long-term studies?
Accelerated stability testing via exposure to UV light (ICH Q1B guidelines) or hydrogen peroxide can identify degradation products. High-resolution LC-MS should monitor hydrolytic cleavage of sulfonic acid groups or chlorine displacement. For photostability, controlled irradiation chambers with calibrated light sources (e.g., xenon arcs) are essential. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .
Q. What experimental designs are suitable for probing the interaction of this compound with serum proteins or cellular membranes?
Isothermal titration calorimetry (ITC) can quantify binding affinity to albumin, while circular dichroism (CD) spectroscopy tracks conformational changes in proteins. For membrane interactions, Langmuir-Blodgett trough experiments or fluorescence anisotropy using labeled liposomes are recommended. Data interpretation should include Scatchard analysis for binding stoichiometry and thermodynamic parameters (ΔG, ΔH) .
Methodological Guidance
- Data Contradiction Analysis : Follow ’s framework to compare results with prior literature, highlighting methodological divergences (e.g., reagent purity, instrumentation) .
- Error Propagation : Use ’s guidelines to calculate uncertainties in spectroscopic or titration data and report confidence intervals .
- Literature Review : Prioritize peer-reviewed journals and authoritative databases (e.g., PubChem, EPA DSSTox) over commercial platforms, per and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
